![molecular formula C19H17BrN4O B2565784 5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide CAS No. 2034463-50-6](/img/structure/B2565784.png)
5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide” is a chemical compound . It is used extensively in various applications. The molecular formula is C19H17BrN4O and the molecular weight is 397.276.
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a bromine atom attached to the 5 position of the imidazo[1,2-a]pyridine ring .Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Anti-tubercular Applications : Novel benzimidazoles, including those with bromo substituents, have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis, as well as anti-bacterial activity against various bacterial strains and anti-fungal activity against fungal strains. Compounds with bromo substituents showed significant anti-tubercular activity, highlighting their potential as lead molecules for developing treatments against a panel of microorganisms (Shingalapur et al., 2009).
Synthesis for Anticonvulsant and Anti-inflammatory Purposes : Research involving the synthesis of benzofuran-based heterocycles, potentially incorporating bromo substituents, demonstrated anticonvulsant and anti-inflammatory activities. This indicates the compound's relevance in developing therapeutic agents for neurological and inflammatory conditions (Dawood et al., 2006).
Development of Antifouling Agents : The isolation of novel antifouling tyrosine alkaloids from marine sponges, including compounds with bromo substituents, showcases the chemical's potential applications in biofouling prevention. This is critical in marine biology and ship maintenance, where biofouling can significantly impact performance and ecosystem health (Thirionet et al., 1998).
Synthetic Methodologies
Catalyzed Synthesis of Heterocycles : The catalyzed one-pot synthesis of imidazo[1,2-a]pyridines, potentially involving bromo substituents, is significant for developing efficient synthetic protocols. This method is solvent-free, versatile, and time-efficient, offering a pathway for synthesizing a broad range of heterocyclic compounds (Venkatesham et al., 2011).
Ionic Liquid Promoted Synthesis : The use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide, facilitates the synthesis of 3-aminoimidazo[1,2-a]pyridines. This approach highlights the compound's role in green chemistry, offering an environmentally friendly alternative for synthesizing valuable heterocyclic compounds (Shaabani et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with gαq proteins .
Mode of Action
It’s worth noting that compounds of similar structure are known to silence gαq proteins .
Biochemical Pathways
Gαq proteins, which are potential targets of similar compounds, are involved in various intracellular signaling events .
Result of Action
Similar compounds are known to silence gαq proteins, which could potentially lead to various cellular effects .
Properties
IUPAC Name |
5-bromo-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O/c20-14-9-13(10-21-11-14)19(25)23-16-6-2-1-5-15(16)17-12-24-8-4-3-7-18(24)22-17/h1-2,5-6,9-12H,3-4,7-8H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHMGSXTWPEPTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CC(=CN=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
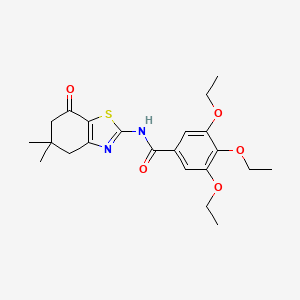
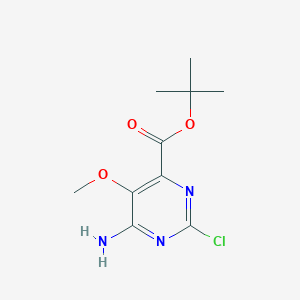
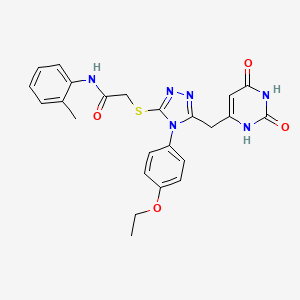
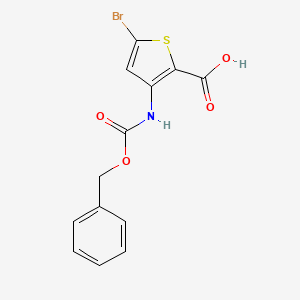

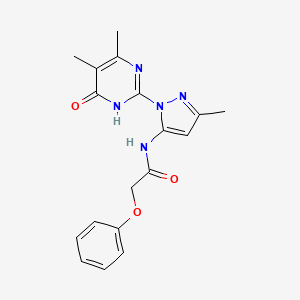

![4-(3-ethoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2565710.png)

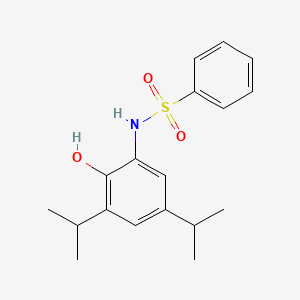
![N1-(4-fluorophenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2565715.png)
![9-benzyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2565717.png)
![1-{[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B2565723.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-phenyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2565724.png)
